6-Methyl Paliperidone
Description
Properties
Molecular Formula |
C₂₄H₂₉FN₄O₃ |
|---|---|
Molecular Weight |
440.51 |
Synonyms |
Paliperidone Impurity M |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 6 Methyl Paliperidone
Established Synthetic Pathways for 6-Methyl Paliperidone (B428)
The conventional synthesis of 6-Methyl Paliperidone is a multi-step process that relies on the careful construction of its core molecular framework through the coupling of key precursors.
Precursor Synthesis and Intermediate Isolation
The synthesis fundamentally involves the condensation of two primary intermediates. The first is the tetracyclic pyridopyrimidinone core, specifically (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one . researchgate.netnih.gov The synthesis of this crucial intermediate often starts from precursors such as 2-amino-3-hydroxypyridine (B21099) and 2-acetylbutyrolactone. researchgate.net The subsequent steps involve cyclization, chlorination, and hydrogenation to yield the desired chloroethyl-substituted pyridopyrimidinone. researchgate.netchemicalbook.com
The second key precursor is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride . researchgate.net The preparation of this benzisoxazole moiety is a well-documented process in heterocyclic chemistry.
The isolation and purification of these intermediates are critical to ensure the quality and yield of the final product. Techniques such as crystallization and chromatographic methods are employed to achieve the required purity of these precursors before they are used in the final condensation step.
Key Reaction Steps and Catalytic Systems (e.g., DBU-catalyzed N-alkylation)
The cornerstone of the established synthetic route is the N-alkylation reaction, which couples the two primary intermediates. researchgate.net This reaction involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen of the benzisoxazole component and the ethyl chloride side chain of the pyridopyrimidinone core. googleapis.com
A particularly efficient method for this step utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. researchgate.netresearchgate.net The DBU-catalyzed N-alkylation is typically performed in a polar solvent such as methanol (B129727). researchgate.net The reaction also requires the presence of a base, like diisopropylamine (B44863) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.net This catalytic system is favored for its high efficiency and ability to drive the reaction towards completion. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Significant research has been dedicated to optimizing the reaction conditions to maximize both the yield and purity of this compound. Key parameters that are manipulated include the choice of solvent, base, catalyst loading, reaction temperature, and reaction time.
For the DBU-catalyzed N-alkylation, studies have shown that using methanol as the solvent in the presence of diisopropylamine as a base can lead to yields of approximately 85% and purity levels exceeding 97% as determined by High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The reaction is typically heated to reflux for a specified period to ensure completion. patsnap.com
Table 1: Summary of Optimized Reaction Parameters
Novel Synthetic Methodologies and Innovations
In line with the broader trends in pharmaceutical manufacturing, efforts have been made to develop more sustainable and efficient synthetic routes for this compound.
Development of Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, this involves exploring the use of more environmentally benign solvents, reducing waste, and improving atom economy. cas.org
One area of focus is the replacement of traditional organic solvents with "greener" alternatives that are less toxic and have a smaller environmental footprint. iajpr.com For instance, re-designing the synthesis of related compounds to use solvents like dichloromethane, which is cost-effective and allows for easier workup by washing with water, aligns with green chemistry principles by simplifying the process and potentially reducing solvent waste. iajpr.com The goal is to develop processes that are not only efficient and high-yielding but also sustainable in the long term. nih.gov
Alternative Synthetic Routes and Strategies
Researchers have explored several alternative strategies for the synthesis of this compound, often aiming to improve upon the efficiency and scalability of established methods.
One notable alternative approach begins with risperidone (B510) or its synthetic intermediates. googleapis.comgoogle.com Since paliperidone is the 9-hydroxy metabolite of risperidone, this strategy focuses on introducing the hydroxyl group at the 9-position of the pyridopyrimidinone ring system. google.com A patented process describes the acylation of a risperidone intermediate under Vilsmeier-Haack or Friedel-Crafts conditions to form an aldehyde, which is then transformed into the 9-hydroxy derivative using a peroxo-compound like m-chloroperbenzoic acid or a mixture of hydrogen peroxide and formic acid. google.com This method provides a novel pathway to access the paliperidone scaffold from readily available risperidone precursors. googleapis.comgoogle.com
Another innovative strategy involves the synthesis of a 9-O-acylated paliperidone derivative, which is then hydrolyzed in a final step to yield the desired product. This approach can offer advantages in terms of purification and handling of intermediates.
Further variations include modifying the condensation conditions, for example, by using potassium carbonate as the base and acetonitrile (B52724) as the solvent, and heating the reaction mixture to a temperature range of 62-68°C. google.com These alternative routes demonstrate the ongoing efforts to refine and innovate the chemical synthesis of this compound.
Table of Compound Names
Synthesis of Related Substances and Impurities of this compound
The synthesis of this compound, like any synthetic compound, can result in the formation of extraneous compounds or impurities. google.com These can originate from unreacted starting materials, by-products of the reaction, products of side reactions, or degradation products. google.comveeprho.com International Conference on Harmonisation (ICH) guidelines recommend the identification and characterization of any impurity present in an Active Pharmaceutical Ingredient (API) at a level of 0.10% or greater.
During the process development and manufacturing of paliperidone, several process-related impurities have been identified. researchgate.net These impurities can affect the quality and safety of the final drug product. One of the most significant and commonly reported impurities is 9-oxo-risperidone, also known as the keto impurity or PLP-ceto. googleapis.com This impurity arises during the synthesis and can impact the purity of the final product. googleapis.com
Other identified process-related impurities include Didehydro paliperidone, a 9-Alkyl analogue, Dehydro-9-alkyl analogue, and Desfluoro paliperidone. The presence of risperidone as an impurity is also a significant concern that purification processes aim to minimize. google.com The sources of these impurities are often linked to the starting materials and intermediates used in the synthesis. For example, contaminants in the key intermediate, (±)-3-[2-chloroethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one, can lead to the formation of specific impurities.
The table below summarizes some of the key process-related impurities identified during the synthesis of paliperidone.
| Impurity Name | Alternative Name(s) | Source/Type |
|---|---|---|
| 9-Oxo-risperidone | Keto impurity, PLP-ceto | Synthesis By-product googleapis.com |
| Didehydro paliperidone | - | Synthesis By-product |
| 9-Alkyl analogue | - | Synthesis By-product |
| Risperidone | - | Starting Material/Related Substance google.com |
| Desfluoro paliperidone | - | Synthesis By-product |
To properly identify and quantify impurities in the final product, reference standards for these impurities are required. This necessitates the directed synthesis of these specific molecules.
Didehydro paliperidone: This impurity has been observed during the synthesis of paliperidone. Its independent synthesis can be achieved by reacting the appropriate precursors, such as a chlorinated intermediate, with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the presence of a base like diisopropylethylamine in methanol.
Hydroxy Keto paliperidone (9-Oxo-risperidone): The keto impurity is a major concern in paliperidone synthesis. googleapis.comgoogle.com Several synthetic routes and purification methods have been developed to control its levels. google.com The synthesis of this analog can be approached through various methods, including the oxidation of paliperidone or by starting from risperidone intermediates that lack the 9-hydroxy group. googleapis.comgoogle.com One synthetic pathway involves the conversion of a risperidone starting material into the desired keto-paliperidone, which can then be used as a reference standard or, in some synthetic strategies, be converted into paliperidone itself. googleapis.com
The characterization of these synthesized analogs is crucial and typically involves techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.
Isotopic Labeling Strategies for this compound Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (like deuterium (B1214612), ²H or D), the compound becomes distinguishable by analytical methods such as mass spectrometry.
The synthesis of deuterated analogs of paliperidone, such as Paliperidone-d4, is a key step for conducting metabolic and pharmacokinetic studies. While specific synthesis details for "this compound-d4" are not available, the general approach for creating deuterated pharmaceuticals involves introducing deuterium atoms at positions that are metabolically stable.
The synthesis would typically involve using deuterated starting materials or reagents in the synthetic pathway. For instance, in the alkylation step where the piperidinyl moiety is coupled with the pyridopyrimidinone core, a deuterated version of the ethyl chain could be used. The final deuterated product would be purified and rigorously characterized to confirm the location and extent of deuterium incorporation.
| Analog/Derivative | Key Feature | Primary Use |
|---|---|---|
| Didehydro paliperidone | Unsaturation in the pyridopyrimidinone ring | Impurity Reference Standard |
| Hydroxy Keto paliperidone | Keto group at the 9-position | Impurity Reference Standard googleapis.com |
| This compound-d4 | Contains four deuterium atoms | Internal standard in bioanalytical assays, metabolic studies |
Deuterated analogs like this compound-d4 serve as ideal internal standards for quantitative bioanalytical methods using Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to biological samples (e.g., plasma or urine) to accurately quantify the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response.
Structural Elucidation and Advanced Analytical Characterization of 6 Methyl Paliperidone
Stereochemical Characterization of 6-Methyl Paliperidone (B428) Enantiomers
Detailed experimental data and research findings specifically focused on the stereochemical characterization of 6-Methyl Paliperidone enantiomers are not readily found in the reviewed scientific literature. However, based on the established methodologies for analogous chiral compounds like paliperidone, the following approaches would be theoretically applicable for the characterization and separation of this compound enantiomers.
The synthesis of this compound would likely result in a racemic mixture, containing equal amounts of the (+) and (-) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step for studying their individual properties. Common techniques for chiral resolution include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The selection of the appropriate CSP and mobile phase is critical for achieving successful resolution. For the closely related compound, paliperidone (9-hydroxyrisperidone), chiral HPLC has been utilized to determine enantiomeric purity. benthamscience.com
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.
Once the enantiomers are separated, their absolute configuration can be determined using techniques such as X-ray crystallography or by comparing their spectroscopic data (e.g., ¹H NMR) with that of a reference standard of known configuration. For instance, the absolute configurations of the enantiomers of 9-hydroxyrisperidone were assigned by comparing the ¹H NMR chemical shifts of their Mosher esters. benthamscience.com
Data on the specific application of these techniques to this compound, including retention times, solvent systems, or specific optical rotations, is not available in the reviewed literature. The following table illustrates the type of data that would be generated from a successful chiral HPLC separation of this compound enantiomers.
| Parameter | (+)-6-Methyl Paliperidone | (-)-6-Methyl Paliperidone |
| Retention Time (min) | Data Not Available | Data Not Available |
| Optical Rotation [α] | Data Not Available | Data Not Available |
| Enantiomeric Excess (%) | Data Not Available | Data Not Available |
Preclinical Pharmacological Investigations: Mechanistic Studies of 6 Methyl Paliperidone
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
Comprehensive searches of publicly available scientific literature and databases did not yield specific receptor binding affinity data for the compound "6-Methyl Paliperidone (B428)." The available research predominantly focuses on paliperidone and its palmitate ester. Information regarding the in vitro pharmacological profile of 6-Methyl Paliperidone, including its interactions with key neurotransmitter receptors, is not present in the reviewed sources.
Dopamine (B1211576) Receptor (D2) Interactions
No specific data on the binding affinity of this compound for the dopamine D2 receptor was found in the public domain.
Serotonin (B10506) Receptor (5-HT2A) Interactions
There is no publicly available information detailing the in vitro binding characteristics of this compound at the serotonin 5-HT2A receptor.
Adrenergic Receptor (α1, α2) Interactions
Data describing the affinity of this compound for α1 and α2 adrenergic receptors are not available in the public scientific literature.
Histamine (B1213489) Receptor (H1) Interactions
Information on the binding profile of this compound at the histamine H1 receptor could not be located in publicly accessible sources.
Exploration of Affinity for Other Neurotransmitter Receptors (e.g., 5-HT1D, 5-HT2B, 5-HT7, D3)
Specific binding affinities of this compound for other neurotransmitter receptors, including 5-HT1D, 5-HT2B, 5-HT7, and D3, have not been reported in the available literature.
In Vitro Functional Assays
No data from in vitro functional assays for this compound, which would characterize its functional activity at various receptors (e.g., as an agonist, antagonist, or inverse agonist), were found in the public domain.
Agonist and Antagonist Activities at Key Receptors
Paliperidone exhibits a distinct receptor binding profile characterized by high-affinity antagonism at several key receptors implicated in the pathophysiology of psychotic disorders. Its therapeutic action is primarily attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism. drugbank.comdrugbank.com
The compound is a potent antagonist at both D2 and 5-HT2A receptors. nih.govpsychdb.com In addition to these primary targets, paliperidone also demonstrates significant antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors. drugbank.comnih.govpsychdb.com Conversely, it shows negligible affinity for cholinergic muscarinic and β1- and β2-adrenergic receptors. jnjmedicalconnect.com The pharmacological activity of its (+)- and (-)- enantiomers is reported to be qualitatively and quantitatively similar in in vitro assays. jnjmedicalconnect.com
While predominantly an antagonist, some studies suggest more complex interactions. For instance, like its parent compound risperidone (B510), paliperidone may function as an inverse agonist at 5-HT2A receptors. Furthermore, in specific cellular assays, both paliperidone and risperidone have been observed to act as agonists in 5-HT2A-mediated recruitment of β-arrestin and dopamine D2-mediated sensitization of adenylyl cyclase signaling.
The binding affinities (Ki) of paliperidone for various human receptors are summarized in the table below, illustrating its potent and selective activity.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Paliperidone
| Receptor Family | Receptor Subtype | Ki (nM) | Primary Action |
|---|---|---|---|
| Dopaminergic | D2 | 2.8 - 6.6 | Antagonist |
| D1 | 554 | Antagonist | |
| D3 | 7.5 | Antagonist | |
| D4 | 38 | Antagonist | |
| Serotonergic | 5-HT2A | 0.22 - 1.21 | Antagonist |
| 5-HT1A | 1030 | Antagonist | |
| 5-HT7 | - | Antagonist | |
| Adrenergic | α1 | 1.3 - 11 | Antagonist |
| α2 | - | Antagonist |
| Histaminergic | H1 | 3.4 - 34 | Antagonist |
Data compiled from multiple sources. jnjmedicalconnect.comsci-hub.senih.gov The range of Ki values reflects variations in experimental designs.
Signal Transduction Pathway Modulation Studies
Beyond direct receptor binding, preclinical studies have investigated the effects of paliperidone on downstream intracellular signal transduction pathways. Research has shown that paliperidone can modulate signaling cascades associated with neuroinflammation and cellular stress.
In rat models of stress, paliperidone pre-treatment was found to prevent the activation of the Toll-Like Receptor 4 (TLR-4) signaling pathway in the prefrontal cortex. This inhibitory effect extended to downstream components of the inflammatory cascade, including the prevention of stress-induced increases in the expression of nuclear factor-kappa B (NF-κB) and microsomal prostaglandin (B15479496) E synthase-1 (m-PGES-1). Concurrently, paliperidone treatment led to a marked increase in the expression of IκBα, an inhibitor of NF-κB activation. This anti-inflammatory activity was further evidenced by the attenuation of the neuroinflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus and frontal cortex of rats.
Interestingly, studies comparing paliperidone with risperidone revealed that both compounds could behave as agonists in specific signaling contexts. For example, both drugs demonstrated agonistic activity in promoting the 5-HT2A-mediated sensitization of Extracellular Signal-Regulated Kinases (ERK) and the dopamine D2-mediated sensitization of adenylyl cyclase signaling.
Cellular and Molecular Responses in Cultured Systems (e.g., cell viability studies in preclinical contexts)
In vitro studies using cultured cell systems have provided insights into the cellular and molecular responses elicited by paliperidone. Investigations using the human breast adenocarcinoma cell line (MCF7), stimulated with High Mobility Group Box 1 (HMGB1) to induce a pro-inflammatory state, have examined the effects of paliperidone on cell viability and apoptosis.
In these preclinical contexts, paliperidone demonstrated a dose-dependent effect on cell viability. Treatment with various concentrations of paliperidone resulted in a significant reduction in the viability of HMGB1-stimulated MCF7 cells. Furthermore, paliperidone was shown to be an effective inducer of apoptosis in this cell system. At higher concentrations, paliperidone caused a substantial increase in the rate of apoptosis, indicating a pro-apoptotic effect under these experimental conditions. These studies also revealed that paliperidone could reduce the expression of Receptors for Advanced Glycation End products (RAGEs), which are implicated in inflammatory responses.
Table 2: Effect of Paliperidone on Cell Viability in HMGB1-Stimulated MCF7 Cells
| Paliperidone Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 50 | 75% |
| 75 | 61% |
Preclinical Animal Model Studies (Mechanistic Focus)
Receptor Occupancy Studies in Animal Brains
Receptor occupancy studies in preclinical animal models are crucial for understanding the relationship between drug concentration and target engagement in the brain. Positron Emission Tomography (PET) studies in macaque monkeys have demonstrated a dose-dependent occupancy of dopamine D2 receptors by paliperidone in various brain regions. These studies revealed D2 receptor occupancy in the basal ganglia (caudate, putamen, ventral striatum) as well as in cortical regions. Notably, these investigations did not find significant regional variations in the degree of D2 receptor occupancy.
In rats, pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to describe the time course of both D2 and 5-HT2A receptor occupancy. These models confirm that binding to both receptor types influences the brain distribution of paliperidone. nih.gov Research suggests that a D2 receptor occupancy level of 65–80% is associated with therapeutic effects. nih.gov
Neurochemical Alterations in Specific Brain Regions
Preclinical studies in animal models have identified several neurochemical alterations in specific brain regions following paliperidone administration.
In a rat model, chronic administration of paliperidone was shown to significantly decrease the activity of several enzymes involved in purine (B94841) metabolism and oxidative stress within the brain. Specifically, paliperidone reduced the activities of adenosine (B11128) deaminase (ADA), xanthine (B1682287) oxidase (XO), and catalase (CAT). This modulation of the purinergic system and antioxidant enzymes suggests a potential neuroprotective mechanism.
Furthermore, microdialysis studies in rats have shown that paliperidone can modulate glutamate (B1630785) levels in the prefrontal cortex. In an NMDA receptor hypofunction model induced by MK-801, pre-treatment with paliperidone suppressed the elevation of extracellular glutamate. This suggests that paliperidone can influence glutamatergic neurotransmission, a system increasingly implicated in the pathophysiology of schizophrenia. As mentioned previously, paliperidone also reduces levels of the pro-inflammatory cytokines IL-6 and TNF-α in the hippocampus and frontal cortex of rats subjected to stress models.
Investigations into Neurotransmitter Release and Turnover
Investigations into the effects of paliperidone on neurotransmitter dynamics have provided further mechanistic insights. In vivo microdialysis in rats is a key technique used to measure these effects directly.
Studies utilizing this method have demonstrated that paliperidone can prevent the excessive release of glutamate in the prefrontal cortex induced by the NMDA receptor antagonist MK-801. This effect is thought to be mediated, at least in part, through its high-affinity antagonism of 5-HT2A receptors, which are known to modulate glutamatergic neuron activity. The ability of D2 receptor antagonists to also facilitate NMDA receptor activity via intracellular signaling pathways may contribute to this effect as well.
The observed effects of paliperidone on the purinergic system, specifically its reduction of adenosine deaminase activity, may also indirectly influence dopamine turnover. Adenosine is known to inhibit dopamine release in the striatum; therefore, by altering adenosine metabolism, paliperidone may contribute to the modulation of dopaminergic neurotransmission.
Metabolism and Biotransformation Studies of 6 Methyl Paliperidone Preclinical Focus
In Vitro Metabolic Pathway Identification
In vitro models, primarily utilizing human liver microsomes and recombinant enzymes, are crucial for elucidating the metabolic pathways of new chemical entities. For paliperidone (B428), and by extension 6-Methyl Paliperidone, these studies reveal a compound that is not extensively metabolized, with renal excretion being the primary route of elimination for the parent drug nih.govresearchgate.nettaylorandfrancis.com. However, several minor metabolic pathways have been identified.
For this compound, it is hypothesized that the role of CYP enzymes would remain minor. The addition of a methyl group to the pyridopyrimidine ring system could potentially introduce a new site for oxidative metabolism or sterically influence the molecule's interaction with CYP active sites, but it is unlikely to shift the primary elimination route away from renal excretion.
| Enzyme | Known Role in Paliperidone Metabolism | Postulated Role in this compound Metabolism |
|---|---|---|
| CYP2D6 | Minor pathway; involved in monohydroxylation, but not clinically significant for overall clearance nih.govresearchgate.netnih.gov. | Likely to remain a minor pathway. The methyl group is distant from the primary hydroxylation site on the alicyclic ring. |
| CYP3A4 | Minor pathway suggested by in vitro studies, but with limited in vivo impact nih.govresearchgate.netjnjmedicalconnect.com. | Likely to remain a minor pathway. May contribute to potential N-dealkylation or oxidation reactions. |
Glucuronidation represents a Phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion. For paliperidone, glucuronidation has been identified as part of a minor metabolic pathway. Specifically, a metabolite (M16) is formed through benzisoxazole scission in combination with subsequent glucuronidation nih.govresearchgate.net. This indicates that the necessary functional groups for conjugation with glucuronic acid are present and accessible. The 9-hydroxy group of the paliperidone structure is a primary candidate for direct glucuronidation. Since this compound retains this hydroxyl group, it is plausible that it could also undergo glucuronidation via a similar, likely minor, pathway.
Structural Elucidation of Metabolites
For paliperidone, four primary metabolic pathways have been elucidated, none of which accounts for more than 6.5% of the total dose nih.govresearchgate.nettaylorandfrancis.comnih.gov. These pathways involve the formation of several key metabolites through distinct biochemical reactions.
Oxidative N-dealkylation: This reaction removes the ethyl group connecting the piperidine (B6355638) and pyridopyrimidine rings, leading to the formation of an acid metabolite (M1) nih.govresearchgate.net.
Monohydroxylation: The addition of a hydroxyl group to the alicyclic (piperidine) ring system results in metabolites M9 and M10. The formation of M9 appears to be dependent on CYP2D6 activity, as it is found in extensive metabolizers nih.govresearchgate.net.
Alcohol Dehydrogenation: The secondary alcohol (9-hydroxy) group on the pyridopyrimidine ring can be oxidized to a ketone, forming metabolite M12 nih.govresearchgate.net. This reaction is catalyzed by alcohol dehydrogenase enzymes.
Benzisoxazole Scission: This involves the cleavage of the benzisoxazole ring system, a characteristic metabolic pathway for this class of antipsychotics, resulting in metabolite M11 nih.govresearchgate.nettaylorandfrancis.com.
These established pathways for paliperidone provide a strong basis for predicting the metabolites of this compound. The addition of the 6-methyl group could also introduce a new site for metabolism, such as hydroxylation of the methyl group itself to form a primary alcohol, which could then be further oxidized or conjugated.
| Metabolite ID | Metabolic Pathway | Description of Reaction | Detection Location |
|---|---|---|---|
| M1 | Oxidative N-dealkylation | Cleavage of the ethylpiperidine side chain. | Urine nih.govresearchgate.net |
| M9 | Monohydroxylation | Hydroxylation of the alicyclic ring system (CYP2D6-dependent). | Urine nih.govresearchgate.net |
| M10 | Monohydroxylation | Hydroxylation of the alicyclic ring system. | Feces nih.govresearchgate.net |
| M11 | Benzisoxazole Scission | Cleavage of the benzisoxazole moiety. | Feces nih.govresearchgate.net |
| M12 | Alcohol Dehydrogenation | Oxidation of the 9-hydroxy group to a ketone. | Urine nih.govresearchgate.net |
| M16 | Benzisoxazole Scission + Glucuronidation | Cleavage of the benzisoxazole moiety followed by conjugation. | Urine nih.govresearchgate.net |
Comparative Metabolism Studies with Analogous Compounds
The metabolic profiles of risperidone (B510) and its active metabolite, paliperidone, are distinctly different and provide a valuable framework for predicting the biotransformation of this compound.
The primary metabolic fate of risperidone is extensive 9-hydroxylation by CYP2D6 to form paliperidone researchgate.netnih.govmdpi.com. This conversion is the major clearance pathway for risperidone. In individuals who are poor metabolizers of CYP2D6, plasma concentrations of risperidone are higher, while concentrations of paliperidone are lower researchgate.net.
In stark contrast, paliperidone itself undergoes very limited metabolism nih.govnih.gov. As previously noted, the majority of a paliperidone dose is excreted unchanged by the kidneys taylorandfrancis.com. This fundamental difference—extensive hepatic metabolism for risperidone versus limited metabolism and primary renal clearance for paliperidone—is the most critical point of comparison nih.govresearchgate.net.
Given that this compound is a direct derivative of paliperidone, its metabolic profile is expected to more closely mirror that of paliperidone rather than risperidone. The biotransformation of this compound is likely to be minor, with the majority of the compound being cleared renally.
| Feature | Risperidone | Paliperidone | This compound (Projected) |
|---|---|---|---|
| Primary Clearance Route | Hepatic Metabolism | Renal Excretion (Unchanged) | Renal Excretion (Unchanged) |
| Primary Metabolizing Enzyme | CYP2D6 (major), CYP3A4 (minor) researchgate.netmdpi.com | CYP2D6 and CYP3A4 (minor roles) nih.gov | CYP enzymes likely play a minor role. |
| Major Active Metabolite | Paliperidone (9-hydroxyrisperidone) researchgate.net | No major active metabolites identified. | No major active metabolites anticipated. |
| Extent of Metabolism | Extensive mdpi.com | Limited (<41% of dose recovered as metabolites) nih.gov | Limited |
Post-Mortem and Environmental Degradation Studies Relevant to Research Sample Integrity
The stability of an analyte in biological and environmental samples is critical for the integrity of research and forensic toxicology. Studies on paliperidone have identified several degradation pathways that are relevant to the handling and analysis of research samples of this compound.
In a post-mortem context, paliperidone has been shown to be unstable under certain conditions. One significant degradation pathway involves a temperature-dependent decomposition mediated by hemoglobin (Hb) via the Fenton reaction researchgate.net. This process results in the cleavage of the C-N bond in the ethylpiperidine linker, producing a key metabolite, 6-fluoro-3-(4-piperidinyl)benzisoxazole (PM1) researchgate.net. The formation of this product can lead to an underestimation of the actual paliperidone concentration in post-mortem blood samples if not accounted for researchgate.net. Additionally, bacterial activity in decomposing blood can also cause degradation, specifically through the cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-paliperidone nih.govojp.gov. This degradation is significant at warmer temperatures (20°C and 37°C) but minimal at 7°C nih.gov.
For research samples in a laboratory setting, paliperidone in solution is susceptible to degradation under forced conditions. Photolysis is a major degradation factor, with significant loss of the drug when exposed to UV light nih.gov. Oxidative stress (e.g., exposure to hydrogen peroxide) also causes a slower but steady decomposition nih.govresearchgate.net. Degradation products identified under these stress conditions include N-oxide derivatives and compounds with modifications to the lactam, benzisoxazole, and pyrimidine (B1678525) rings nih.gov. These findings underscore the necessity of protecting analytical solutions and biological samples containing paliperidone—and presumably this compound—from light and controlling for oxidative and microbial degradation to ensure sample integrity.
Structure Activity Relationship Sar Investigations of 6 Methyl Paliperidone and Analogs
Impact of Methylation at Position 6 on Receptor Binding Profiles
No specific data from receptor binding assays for 6-Methyl Paliperidone (B428) is publicly available. Research comparing the affinity (e.g., Ki values) of this specific analog to paliperidone or risperidone (B510) at key CNS receptors (Dopamine D2, Serotonin (B10506) 5-HT2A, etc.) has not been published. Therefore, a data table comparing these binding profiles cannot be generated.
Stereochemical Influence on Pharmacological Activity
There is no available research on the stereochemical influences on the pharmacological activity of 6-Methyl Paliperidone. Studies involving the separation of its potential enantiomers or diastereomers and the subsequent evaluation of their individual pharmacological activities have not been reported. While the enantiomers of the parent compound, paliperidone, are known to have similar pharmacological activity, it is not possible to extrapolate this finding to the 6-methyl derivative without specific experimental data.
Elucidation of Key Pharmacophores for Receptor Interaction
Pharmacophore models specifically developed for this compound are not described in the available literature. While general pharmacophore models for atypical antipsychotics targeting D2 and 5-HT2A receptors exist, models that detail the specific contribution or steric/electronic effects of a methyl group at the 6-position of the paliperidone scaffold have not been published. Without such studies, an elucidation of the key pharmacophoric features unique to this derivative is not possible.
Theoretical and Computational Studies of 6 Methyl Paliperidone
Molecular Docking and Dynamics Simulations with Receptor Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a drug candidate and its biological target at a molecular level. The therapeutic activity of paliperidone (B428) is primarily mediated through its antagonist activity at central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors. nih.gov It also exhibits antagonism at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors. nih.gov
Molecular docking studies performed on paliperidone and its parent compound, risperidone (B510), have elucidated key interactions within the binding pockets of these receptors. For the D2 receptor, crucial binding interactions often involve specific amino acid residues such as Asp78, Ile148, Thr376, and Tyr380. bioinformation.net Beyond its primary antipsychotic targets, computational screening has identified other potential interactions. For instance, docking studies investigating paliperidone as an inhibitor for the Receptor for Advanced Glycation End products (RAGEs) revealed favorable binding interactions through hydrogen bonding, hydrophobic interactions, and π-stacking. nih.gov
The introduction of a methyl group at the 6-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system of paliperidone would likely influence its binding affinity and selectivity. This modification could introduce steric hindrance, potentially altering the optimal binding pose, or it could enhance hydrophobic interactions within a lipophilic pocket of the receptor, thereby increasing binding affinity.
Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. MD simulations provide insights into the stability of the ligand-receptor complex. For example, a 100-nanosecond simulation of the paliperidone-RAGE complex showed that the docked complex was relatively stable. nih.gov Similar simulations for 6-Methyl Paliperidone would be essential to confirm the stability of its binding to various receptor targets and to understand how the additional methyl group affects the dynamics of the complex.
Table 1: Summary of Molecular Docking and Dynamics Simulation Data for Paliperidone
| Receptor Target | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Dopamine D2 Receptor | Molecular Docking | Interactions with key residues (e.g., ASP78, ILE148, THR376, TYR380) are critical for binding. (Inferred from risperidone studies) | bioinformation.net |
| RAGEs | Molecular Docking | Good binding interaction via hydrogen bonding, hydrophobic interactions, and π-stacking. MMPBSA-calculated binding energy of -13.49 kcal/mol. | nih.gov |
| RAGEs | Molecular Dynamics (100 ns) | Docked complex demonstrated relative stability over the simulation period. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and potential for interaction. nih.gov These methods can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests higher stability and lower reactivity. mdpi.com For paliperidone, DFT analysis revealed a HOMO-LUMO energy gap of 8.709 eV, indicating that the compound is thermodynamically stable. mdpi.com The HOMO site was located near an oxygen atom, and the LUMO site was near a nitrogen atom, suggesting these areas are prone to electrophilic and nucleophilic attacks, respectively. mdpi.com
The addition of a methyl group to form this compound would introduce an electron-donating group to the core structure. This is predicted to have a measurable effect on the electronic properties of the molecule. The electron-donating nature of the methyl group could raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and slightly increasing the molecule's reactivity. It could also alter the molecular electrostatic potential map, which in turn could influence how the molecule is recognized by and interacts with its receptor targets.
Table 2: Calculated Quantum Chemical Properties for Paliperidone
| Quantum Descriptor | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 8.709 eV | Indicates high thermodynamic stability. | mdpi.com |
| HOMO Site | Located near an oxygen atom | Region prone to donating electron density (nucleophilic attack). | mdpi.com |
| LUMO Site | Located near a nitrogen atom | Region prone to accepting electron density (electrophilic attack). | mdpi.com |
Prediction of Pharmacological Profiles using In Silico Approaches
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for early-stage drug development, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. mdpi.com A compound's pharmacological profile is heavily influenced by its physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
For paliperidone, these properties have been calculated and are consistent with those of a centrally active drug. nih.govmdpi.com Its TPSA of 84.39 Ų, for example, is indicative of good membrane permeability, which is essential for crossing the blood-brain barrier. nih.gov
Table 3: Comparison of Predicted Physicochemical Properties
| Property | Paliperidone | This compound (Predicted) | Pharmacological Relevance |
|---|---|---|---|
| Molecular Formula | C23H27FN4O3 | C24H29FN4O3 | Defines the elemental composition. |
| Molecular Weight (g/mol) | 426.48 nih.gov | ~440.51 | Influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 84.39 Ų nih.gov | 84.39 Ų | Correlates with membrane permeability. |
| Hydrogen Bond Acceptors | 7 mdpi.com | 7 | Affects solubility and receptor binding. |
| Hydrogen Bond Donors | 1 mdpi.com | 1 | Affects solubility and receptor binding. |
| Rotatable Bonds | 4 mdpi.com | 4 | Influences conformational flexibility. |
| Lipophilicity (logP) | Calculated values vary | Expected to be higher than paliperidone | Impacts permeability, metabolism, and solubility. |
Computational Analysis of Metabolic Soft Spots
A metabolic "soft spot" is a site within a molecule that is particularly susceptible to metabolism, typically by cytochrome P450 (CYP) enzymes. researchgate.net Identifying these spots early in the design process is crucial, as rapid metabolism can lead to low bioavailability and a short duration of action. Computational tools can predict the most likely sites of metabolism by considering factors like the reactivity of specific atoms and their accessibility to enzyme active sites. researchgate.netnih.gov
Paliperidone itself is the active metabolite of risperidone and is considered to be metabolically more stable than its parent compound. Its metabolism proceeds through several pathways, but it is less extensive than that of many other antipsychotics.
For this compound, the introduction of a new methyl group on the heterocyclic ring system creates a potential new metabolic soft spot. Aliphatic and benzylic C-H bonds are often preferred sites for P450-mediated hydroxylation. researchgate.net The susceptibility of this new methyl group to oxidation would depend on its precise electronic environment and steric accessibility. A computational analysis using software like MetaSite would rank the various positions on the this compound structure according to their likelihood of undergoing Phase I metabolism. This analysis would be critical to predict whether the 6-methyl modification introduces a metabolic liability that could compromise the compound's pharmacokinetic profile. Other potential sites of metabolism on the paliperidone scaffold, such as the piperidine (B6355638) ring or the benzisoxazole moiety, would also be re-evaluated in the context of the new analogue.
Table 4: Predicted Metabolic Soft Spots of this compound
| Potential Soft Spot | Likely Metabolic Reaction | Rationale |
|---|---|---|
| 6-Methyl group (newly introduced) | Hydroxylation | Activated aliphatic C-H bonds are common sites for CYP450 oxidation. |
| Aliphatic hydroxylation on the piperidine ring | Oxidation/Dehydrogenation | A known metabolic pathway for similar structures. |
| N-dealkylation of the piperidine ethyl linker | Dealkylation | A common metabolic route for tertiary amines. |
| Aromatic hydroxylation | Hydroxylation | Possible on the fluoro-benzisoxazole ring, though generally less favored. |
Future Research Directions and Unexplored Avenues
Development of Advanced In Vitro Models for Mechanistic Studies
The precise mechanisms underlying paliperidone's therapeutic effects, particularly concerning neurogenesis, synaptic plasticity, and neuronal firing, are not fully elucidated by current preclinical models. nih.govnih.gov Future research necessitates a shift towards more sophisticated in vitro systems that can better replicate the complex microenvironment of the human brain.
The development of three-dimensional (3D) cell cultures, brain organoids, and "disease-in-a-dish" models using human-induced pluripotent stem cells (hiPSCs) from patients offers a significant leap forward. These models can provide a more accurate representation of human neuronal networks and glial interactions compared to traditional 2D cell cultures. By applying paliperidone (B428) to these advanced systems, researchers can:
Observe detailed changes in synaptic structure and function.
Investigate effects on neuronal maturation and migration.
Study the compound's influence on cell-type-specific gene and protein expression within a complex, tissue-like structure.
Explore how the compound modulates network activity and connectivity.
These advanced models will be instrumental in dissecting the subtle yet significant differences in cellular effects between paliperidone and its parent compound, risperidone (B510), which have been suggested to differentially impact mitochondrial movement and protein expression. nih.gov
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Research
Omics technologies provide a high-throughput, systems-level view of molecular changes, offering a powerful toolkit for preclinical research into paliperidone. nih.govresearchgate.net Integrating proteomics and metabolomics can reveal novel biomarkers, illuminate metabolic pathways affected by the drug, and uncover previously unknown therapeutic targets. mdpi.com
Proteomics: Preclinical proteomic studies have already highlighted the neuroprotective effects of paliperidone in the rat prefrontal cortex. nih.gov Future research can expand on this by using high-resolution mass spectrometry-based proteomics to:
Map comprehensive changes in the proteome of specific brain regions (e.g., prefrontal cortex, hippocampus) following paliperidone administration in animal models.
Identify specific protein phosphorylation events and other post-translational modifications that are part of the drug's mechanism of action.
Compare the proteomic signatures of responders versus non-responders in preclinical models to identify potential biomarkers of treatment efficacy.
Metabolomics: This approach analyzes the global profile of endogenous metabolites in a biological system. Applying metabolomics to paliperidone research could:
Identify metabolic pathways that are significantly altered by the drug, providing insights into its broader physiological impact.
Discover novel biomarkers in plasma or cerebrospinal fluid that correlate with target engagement and therapeutic response.
Investigate the metabolic interplay between the gut microbiome and paliperidone, an emerging area of interest in neuropsychopharmacology. researchgate.net
The integration of multi-omics data will be crucial for building comprehensive models of paliperidone's action, moving from a single-target perspective to a holistic understanding of its biological effects. mdpi.com
Exploration of Polypharmacology and Off-Target Interactions at the Molecular Level
Paliperidone's primary therapeutic activity is attributed to its combined antagonist effects on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govdrugbank.com However, it also exhibits significant affinity for several other receptors, including adrenergic α1 and α2, and histaminergic H1 receptors. nih.gov This multi-target engagement, or polypharmacology, is a key characteristic of many atypical antipsychotics.
Future research should aim to systematically explore the full spectrum of paliperidone's molecular interactions. This involves:
Functional Characterization: Moving beyond simple binding assays to understand the functional consequences of these off-target interactions. For instance, determining whether paliperidone acts as an agonist, antagonist, or allosteric modulator at these secondary sites.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the high-resolution structure of paliperidone bound to its primary and secondary targets. This can reveal the precise molecular interactions and inform the design of future compounds with improved selectivity.
Understanding these off-target interactions is critical, as they may explain some of the subtle but clinically relevant differences observed between paliperidone and risperidone, such as their differential effects on neuronal firing related to serotonin and norepinephrine (B1679862) receptor affinity. nih.gov
Innovative Analytical Methodologies for Detection and Characterization in Complex Research Matrices
The accurate quantification of paliperidone and its metabolites in complex biological matrices is fundamental to preclinical and clinical research. While robust methods based on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) exist, there is a continuous need for innovation. pharmacompass.comresearchgate.net
Future advancements should focus on:
Enhanced Sensitivity: Developing methods with lower limits of quantification (LOQ) to enable research in matrices where concentrations are exceedingly low, such as brain microdialysates or specific subcellular fractions. Current methods have achieved LOQs down to the sub-ng/mL level in plasma. researchgate.net
Matrix-Specific Optimization: Tailoring extraction techniques, such as solid-phase extraction (SPE), and chromatographic conditions for challenging research matrices like brain, liver, and adipose tissue. pharmacompass.com
High-Resolution Mass Spectrometry (HRMS): Applying HRMS for untargeted screening to identify novel or unexpected metabolites of paliperidone in various biological systems.
Imaging Techniques: Utilizing mass spectrometry imaging to visualize the spatial distribution of paliperidone and its metabolites within tissue sections (e.g., across different brain regions), providing a deeper understanding of its disposition at the target organ level.
The table below summarizes and compares various existing analytical methods for paliperidone, highlighting the parameters that can be targeted for future innovation.
| Methodology | Stationary Phase (Column) | Mobile Phase Composition | Detection | Matrix | Key Parameters |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex C18 | Acetonitrile (B52724): Methanol (B129727): Potassium dihydrogen phosphate (B84403) (45:30:25, v/v) | UV (275 nm) | Bulk Drug | Retention Time: 4.15 min researchgate.net |
| RP-HPLC | Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm) | Methanol: Acetonitrile: 0.15% Triethylamine in water (50:20:30 v/v) | UV (237 nm) | Bulk/Dosage Form | Retention Time: 3.2 min; LOQ: 0.42 µg/ml ijper.org |
| RP-UPLC | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Ammonium acetate (B1210297) buffer: Acetonitrile (10:90, v/v) | UV (238 nm) | Injectable Dosage | Run Time: 2.5 min japsonline.com |
| LC-MS/MS | Thermo Betabasic-8, 5 μm (100 mm x 4.6 mm) | Methanol: Ammonium acetate solution (70:30 v/v) | Mass Spectrometry | Human Plasma | Concentration Range: 0.200 - 55.115 ng/mL researchgate.net |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups and include Bayesian hierarchical models to account for inter-study variability .
Guidance for Contradictory Data and Future Research
- Addressing Data Contradictions : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) and transparently report methodological differences (e.g., buffer composition, assay endpoints) in supplementary materials .
- Future Directions : Prioritize studies on this compound’s allosteric modulation mechanisms, tissue-specific pharmacokinetics, and long-term stability in formulation matrices. Integrate machine learning to predict structure-activity relationships for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
